2-(Naphthalen-1-yl)-4-nitrobenzoic acid
Description
2-(Naphthalen-1-yl)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a naphthalene moiety at the ortho position relative to the carboxylic acid group. Its structure combines the electron-withdrawing nitro group at the para position of the benzene ring with the bulky, aromatic naphthalen-1-yl group.
Properties
IUPAC Name |
2-naphthalen-1-yl-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)15-9-8-12(18(21)22)10-16(15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIZLRYLLRKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180977-37-1 | |
| Record name | 2-(1-Naphthalenyl)-4-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180977-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-Nitrobenzoyl Chloride
The Friedel-Crafts acylation requires an activated electrophilic species, typically an acyl chloride. 4-Nitrobenzoic acid is converted to its corresponding acid chloride via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, US20110087013A1 demonstrates that treating 3-ethyl-4-nitrobenzoic acid with thionyl chloride yields the acyl chloride intermediate. This step is critical for enhancing electrophilicity prior to aromatic substitution.
Acylation of Naphthalene
The acyl chloride reacts with naphthalene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form (4-nitrophenyl)-naphthalen-1-yl-methanone. US20110087013A1 highlights that temperature control (0–25°C) favors regioselective acylation at the naphthalene 1-position, minimizing 2-isomer formation. The reaction proceeds via electrophilic attack on the electron-rich naphthalene ring, followed by deprotonation to restore aromaticity.
Table 1: Reaction Conditions for Friedel-Crafts Acylation
Hydrolysis of the Methanone Intermediate
Oxidation of Substituted Aromatic Precursors
Nitration of 2-(Naphthalen-1-yl)benzoic Acid
Direct nitration of 2-(naphthalen-1-yl)benzoic acid introduces a nitro group at the para position relative to the carboxylic acid. Nitration mixtures (HNO₃/H₂SO₄) at 0–5°C selectively target the electron-deficient benzoic acid ring, leveraging the meta-directing effect of the carboxylic acid group. However, competing nitration of the naphthalene moiety may occur, necessitating careful stoichiometric control.
Oxidative Functionalization of Methyl-Substituted Intermediates
CN103408430A describes the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid using dilute nitric acid and radical initiators. Adapting this method, substituting the methyl group with a naphthalen-1-yl moiety could yield the target compound. Radical-initiated oxidation (e.g., with azobisisobutyronitrile, AIBN) facilitates side-chain functionalization, though this route remains hypothetical in the absence of direct evidence.
Table 2: Oxidation Parameters for Methyl-Substituted Analogues
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | Dilute HNO₃ (30% v/v) | |
| Radical Initiator | AIBN (0.1–0.5 equiv) | |
| Temperature | 50–150°C | |
| Reaction Time | 8–12 hours | |
| Yield | 55–60% |
Mechanistic Considerations and Challenges
Regioselectivity in Friedel-Crafts Acylation
Naphthalene’s α-position (1-position) is more reactive than the β-position (2-position) due to lower resonance stabilization of the intermediate carbocation. US20110087013A1 confirms that low temperatures (0–25°C) favor 1-acylation, while higher temperatures (40–60°C) increase 2-isomer formation. Chromatographic separation (e.g., silica gel column) isolates the desired regioisomer.
Steric and Electronic Effects
The nitro group’s electron-withdrawing nature deactivates the benzoic acid ring, complicating subsequent electrophilic substitutions. Conversely, the naphthalene moiety’s electron density facilitates acylation but may hinder hydrolysis of the methanone intermediate.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts Acylation | High regioselectivity | Requires hydrolysis step |
| Direct Nitration | Fewer steps | Low yield due to side reactions |
| Oxidation of Analogues | Scalable | Hypothetical for target compound |
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products
Reduction: 2-(Naphthalen-1-yl)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Organic Synthesis
2-(Naphthalen-1-yl)-4-nitrobenzoic acid serves as a valuable precursor in organic synthesis. Its structure allows it to be utilized in the creation of more complex organic molecules. The nitro group acts as an electrophilic site, facilitating various reactions such as Friedel-Crafts acylation and nucleophilic substitutions .
Research has indicated that this compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties:
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The compound appears to induce apoptosis through caspase pathway activation, with IC50 values around 15 µM for MCF-7 cells and approximately 20 µM for HT29 cells .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in cell viability of MCF-7 cells after 48 hours, confirming its potential as an anticancer agent.
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6 following induced inflammation.
Case Study:
In a rat model of arthritis, administration of this compound resulted in significant decreases in paw swelling and histological signs of inflammation compared to control groups.
Medicinal Chemistry
Due to its structural similarity to biologically active compounds, this compound is being explored for drug development applications. Its ability to interact with various molecular targets positions it as a candidate for further pharmacological studies aimed at developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the naphthalene ring can intercalate with DNA or other biomolecules.
Comparison with Similar Compounds
4-Nitrobenzoic Acid
- Structure : Lacks the naphthalene moiety, with only a nitro group at the para position.
- Key Differences :
- Solubility : 4-Nitrobenzoic acid exhibits moderate solubility in polar solvents like alcohols and cyclic ethers (e.g., tetrahydrofuran) due to hydrogen-bonding interactions. Its McGowan volume ($V = 1.1059$) and Abraham solute descriptors ($S = 1.520$, $A = 0.680$, $B = 0.440$, $L = 5.7699$) indicate moderate polarity and lipophilicity .
- Reactivity : Electron-withdrawing nitro groups slow condensation reactions compared to electron-donating substituents (e.g., methoxy) .
- Biological Activity : Derivatives of 4-nitrobenzoic acid, such as 4-nitrobenzoic acid tetrahydrofuran-2-yl-methylester, show antimicrobial properties, likely due to nitro group-mediated redox activity .
2-(2-Carboxy-5-nitrophenyl)-4-nitrobenzoic Acid
- Structure : Contains two nitro groups and an additional carboxylic acid substituent.
- Key Differences: Acidity: The dual carboxylic acid groups enhance acidity compared to mono-substituted derivatives. Solubility: Increased polarity from multiple nitro and carboxyl groups likely reduces solubility in non-polar solvents.
2-Acetamido-4-nitrobenzoic Acid
- Structure : Features an acetamido group at the ortho position.
- Synthetic Accessibility: Commercially available (e.g., CAS 951-97-3), with scalable synthesis routes .
Physicochemical Properties
Table 1: Solubility and Descriptor Comparison
*Estimated based on naphthalene’s contribution to molecular volume.
Biological Activity
2-(Naphthalen-1-yl)-4-nitrobenzoic acid (CAS No. 180977-37-1) is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound features a naphthalene moiety and a nitro group, which may contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's structure includes:
- Naphthalene ring : Contributes to hydrophobic interactions.
- Nitro group : Potentially involved in electron-withdrawing effects, influencing biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Studies have indicated that it may inhibit inflammatory pathways, making it a candidate for inflammatory disease treatment.
- Anticancer Activity : Preliminary data suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It might interact with various receptors, altering signal transduction and cellular responses.
- Oxidative Stress Reduction : The presence of the nitro group could facilitate antioxidant activity, reducing oxidative damage in cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Effects
In a model of induced inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its anti-inflammatory properties.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 80 |
Anticancer Activity
In vitro studies using cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the solubility of 2-(Naphthalen-1-yl)-4-nitrobenzoic acid in organic solvents?
- Methodological Answer : Solubility determination can follow protocols established for structurally similar nitrobenzoic acids. For example, the Abraham solvation model uses solute descriptors (E, S, A, B, L) derived from experimental partition coefficients and solubility ratios. These descriptors are calculated via regression analyses of solubility data in solvents like alcohols, ethers, and esters . Key steps include:
- Measuring mole fraction solubility () in solvents of varying polarity.
- Calculating the hypothetical subcooled liquid molar volume () using additive group contributions (e.g., $V_{\text{solute}} = V_{\text{benzoic acid}} + V_{\text{nitrobenzene}} - V_{\text{benzene}}$) .
- Validating data consistency using the Abraham model, with deviations >0.1 log units indicating outliers .
Q. How can the acid strength of this compound be compared to other substituted benzoic acids?
- Methodological Answer : Acid strength is influenced by electron-withdrawing/donating substituents. Compare pKa values via:
- Competitive titration : Measure dissociation constants in aqueous-organic solvent mixtures (e.g., water-ethanol) using potentiometric or spectrophotometric methods.
- Computational prediction : Apply Hammett substituent constants (, ) to estimate the nitro group’s electron-withdrawing effect. The naphthalenyl group’s steric and electronic contributions can be modeled using DFT calculations .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) in this compound be resolved during structure refinement?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key strategies include:
- Applying twin-law matrices (e.g., ) for twinned datasets .
- Restraining bond lengths/angles for disordered regions using ISOR and SIMU commands.
- Validating refinement with R-factor convergence (<5% difference between and ) .
Q. What HPLC conditions optimize the separation of this compound derivatives for enantiomeric purity analysis?
- Methodological Answer : Develop a pre-column derivatization protocol with chiral auxiliaries (e.g., 2-(aminomethyl)-1-ethylpyrrolidine). Optimal parameters include:
- Mobile phase : n-hexane/ethanol (98:2 v/v) with 0.2% triethylamine to reduce tailing .
- Flow rate : 1.0 mL/min balances resolution () and separation time .
- Validation : Assess accuracy (98.9–102.2% recovery) and linearity () across six concentration levels .
Q. How do computational models predict the environmental behavior (e.g., bioconcentration) of this compound?
- Methodological Answer : Use the Abraham solvation descriptors (, , ) to estimate partition coefficients:
- Bioconcentration factor (BCF) : Calculated as , where predicts low bioaccumulation (BCF = 3.2) .
- Soil mobility : The estimated (using ) suggests moderate mobility, validated via column leaching experiments .
Key Notes
- Structural analogs (e.g., 4-nitrobenzoic acid) provide solubility and reactivity benchmarks .
- Avoid commercial sources (e.g., benchchem.com ); prioritize peer-reviewed data from crystallographic (SHELX ) and thermodynamic studies (Abraham model ).
- Advanced studies require integration of experimental and computational workflows (e.g., DFT for acid strength, HPLC-MS for enantiomer separation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
